molecular formula C22H19N3O5 B3569332 3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide

3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B3569332
M. Wt: 405.4 g/mol
InChI Key: LJLACXSBCYAOIH-UHFFFAOYSA-N
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Description

The compound “3,4,5-trimethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a pyridine ring (a six-membered ring with one nitrogen atom), an oxazole ring (a five-membered ring with one oxygen and one nitrogen atom), and three methoxy groups (-OCH3) attached to a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information or a known synthesis route for this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the nitrogen in the pyridine and oxazole rings would add an element of polarity to the molecule, and the oxygen atoms in the methoxy groups and the amide group would likely form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The pyridine ring might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of multiple polar groups and aromatic rings would likely make it relatively high in molecular weight and possibly quite stable .

Safety and Hazards

As with any chemical compound, handling “3,4,5-trimethoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide” would require proper safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study and development of new organic compounds is a vast field with many potential applications, particularly in the development of new drugs. This compound, with its complex structure and multiple functional groups, could be of interest in medicinal chemistry or other areas of research .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c1-27-17-11-14(12-18(28-2)19(17)29-3)21(26)24-15-7-4-6-13(10-15)22-25-20-16(30-22)8-5-9-23-20/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLACXSBCYAOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide
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3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide
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3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide
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3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide
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3,4,5-trimethoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide

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